Unraveling the Identity of Coccinilactone B: A Technical Examination of Structurally Related Compounds
Unraveling the Identity of Coccinilactone B: A Technical Examination of Structurally Related Compounds
An inquiry into the chemical structure of "Coccinilactone B" reveals a likely case of mistaken identity or reference to a rare, undocumented compound. Extensive database searches did not yield a definitive structure for a molecule with this specific name. However, the query likely pertains to one of several similarly named, biologically active natural products. This technical guide will explore the chemical structures, physicochemical properties, and biological activities of the most probable candidates: Clavilactone B and Cucurbitacin B, with a brief overview of Coccineone B.
This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of these compounds, including experimental protocols and pathway visualizations to facilitate further investigation.
Clavilactone B: A Potent Tyrosine Kinase Inhibitor
Clavilactone B is a naturally occurring compound first isolated from the fungus Clitocybe clavipes.[1][2] It has garnered significant interest due to its potent inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinases, making it a promising lead compound for anticancer drug development.[1][2]
Chemical Structure and Properties
Clavilactone B possesses a unique molecular architecture featuring a 10-membered carbocycle fused to a benzoquinone moiety and an α,β-epoxy-γ-lactone. The absolute configuration of the natural enantiomer has been determined as (-)-clavilactone B.[1]
Table 1: Physicochemical Properties of Clavilactone B
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂O₆ | [3] |
| Molecular Weight | 358.39 g/mol | [3] |
| Stereochemistry | (-)-enantiomer (natural) | [1] |
| Biological Target | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | [1][2] |
Experimental Protocols
The total synthesis of Clavilactone B has been achieved by multiple research groups, providing a roadmap for producing the compound and its analogs for further study. Below is a representative experimental protocol for a key step in its synthesis.
Protocol: Ring-Opening/Ring-Closing Metathesis for γ-Butenolide Formation
A key step in the total synthesis of Clavilactone B involves the transformation of a cyclobutenecarboxylate to a γ-butenolide via a one-pot ring-opening/ring-closing metathesis (ROM/RCM) reaction.[2][3][4]
-
Reaction Setup: A solution of the starting cyclobutenecarboxylate in toluene (0.01 M) is prepared in a reaction vessel under an inert atmosphere.
-
Catalyst Addition: The first-generation Grubbs catalyst (10 mol %) is added to the solution. The slow addition of the catalyst can improve the conversion rate.
-
Ethenolysis: Following the initial metathesis, the resulting mixture is treated with ethylene gas (1 atm), and the second-generation Grubbs catalyst (5 mol %) is introduced. This step facilitates the ethenolysis of dimeric byproducts to the desired γ-butenolide product.
-
Isomerization Prevention: Benzoquinone is added to the reaction mixture to prevent the isomerization of the terminal alkene in the final product.[4]
-
Purification: The crude product is purified by column chromatography to yield the desired γ-butenolide intermediate.
Signaling Pathway
Clavilactone B exerts its biological effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). This inhibition blocks downstream signaling pathways that are crucial for cancer cell proliferation and survival.
Cucurbitacin B: A Multifaceted Triterpenoid
Cucurbitacin B is a tetracyclic triterpenoid found in plants of the Cucurbitaceae family.[5][6] It is known for its bitter taste and a wide range of biological activities, including potent anti-inflammatory and anticancer effects.[7]
Chemical Structure and Properties
The structure of Cucurbitacin B is characterized by a lanostane skeleton with multiple oxygen-containing functional groups.[8]
Table 2: Physicochemical and Biological Properties of Cucurbitacin B
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₆O₈ | [8][9] |
| Molecular Weight | 558.7 g/mol | [9] |
| IUPAC Name | [(E,6R)-6-[(2S,8S,9R,10R,13R,14S,16R,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate | [8] |
| Biological Targets | JAK/STAT pathway, Microtubule polymerization | [5] |
| In Vitro Activity | Inhibits growth of various cancer cell lines (e.g., breast, liver, gastric) | [5][7] |
Experimental Protocols
The biological activity of Cucurbitacin B is often assessed using cell-based assays.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231 breast cancer cells) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of Cucurbitacin B (and a vehicle control, such as DMSO) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ (the concentration that inhibits 50% of cell growth) is determined.
Signaling Pathway
One of the key mechanisms of action for Cucurbitacin B is the inhibition of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway, which is often constitutively active in cancer cells.
Coccineone B: A Rotenoid from Boerhavia Species
Coccineone B is a rotenoid, a class of isoflavonoids, that has been isolated from plants such as Boerhavia coccinea.[10] While less studied than the clavilactones and cucurbitacins, it represents another class of natural products with potential biological activity.
Chemical Structure and Properties
Table 3: Physicochemical Properties of Coccineone B
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₀O₆ | [10] |
| Molecular Weight | 298.25 g/mol | [10] |
| IUPAC Name | 6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one | [10] |
| Source | Boerhavia coccinea | [10] |
The biological activities of Coccineone B are not as extensively documented as those of Clavilactone B and Cucurbitacin B. However, related compounds from Boerhavia species, known as boeravinones, have shown anti-inflammatory and COX inhibitory activities.[11]
References
- 1. Total Synthesis of Clavilactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Total synthesis of (+)-clavilactone A and (-)-clavilactone B by ring-opening/ring-closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. Cucurbitacin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. (+)-Cucurbitacin B | C32H46O8 | CID 5281316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [precision.fda.gov]
- 10. Coccineone B | C16H10O6 | CID 44420939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Boeravinone B | CAS:114567-34-9 | Manufacturer ChemFaces [chemfaces.com]
